molecular formula C10H13ClN2O4S B7831514 {(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid

{(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid

Cat. No.: B7831514
M. Wt: 292.74 g/mol
InChI Key: UAVWEAMYXOKAQV-UHFFFAOYSA-N
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Description

{(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid is an organic compound that features a 4-chlorophenyl group, a dimethylamino group, and a sulfonyl group attached to an aminoacetic acid backbone

Properties

IUPAC Name

2-[4-chloro-N-(dimethylsulfamoyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-12(2)18(16,17)13(7-10(14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVWEAMYXOKAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid typically involves the following steps:

    Formation of the 4-chlorophenylsulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with dimethylamine under controlled conditions.

    Coupling with glycine: The resulting 4-chlorophenylsulfonyl chloride is then coupled with glycine in the presence of a base such as sodium hydroxide to form {(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with protein targets, while the dimethylamino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylsulfonyl chloride: A precursor in the synthesis of {(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid.

    Dimethylaminosulfonyl derivatives: Compounds with similar structural features but different substituents on the aromatic ring.

Uniqueness

{(4-Chlorophenyl)[(dimethylamino)sulfonyl]amino}acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the 4-chlorophenyl and dimethylamino groups enhances its versatility in various applications compared to other similar compounds.

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